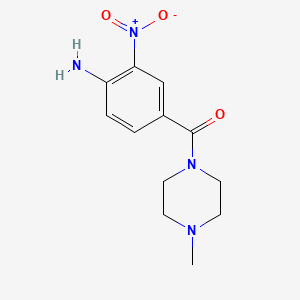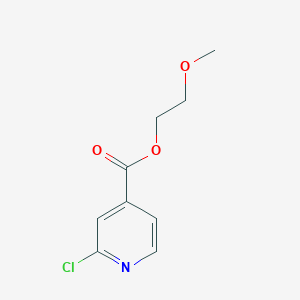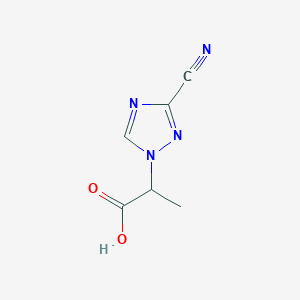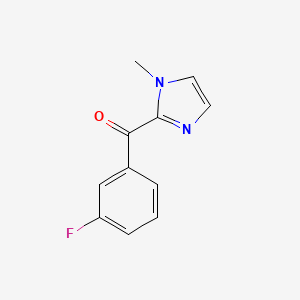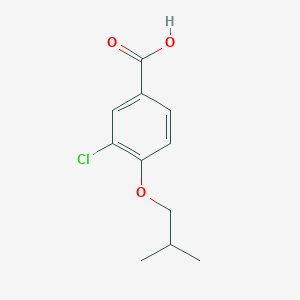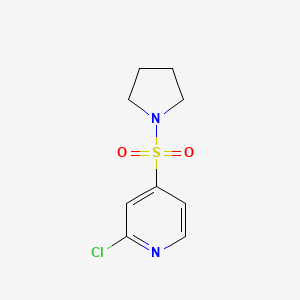
2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine
Overview
Description
2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine, also known as CPSP, is a pyridine derivative. It has a molecular formula of C9H11ClN2O2S and a molecular weight of 246.71 g/mol .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Pictet-Spengler cyclization, leading to the formation of new ligands .Scientific Research Applications
Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives
2-Chloro-4-(pyrrolidine-1-sulfonyl)pyridine has been utilized in the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under catalyst-free conditions. This method efficiently generates sulfonated pyrrolidine when terminal alkyne is used, demonstrating its versatility in synthesizing complex organic compounds (An & Wu, 2017).
Cardiovascular Research
The compound has also been studied for its stereoselective behavior in blocking cardiovascular L-type calcium channels, demonstrating significant potential for medical applications. This research emphasizes its role in understanding cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).
Method for Synthesizing Pyrrolidine-1-sulfonylarene Derivatives
Another application is its use in synthesizing 1-(arylsulfonyl)pyrrolidines from phenols, demonstrating a convenient method for producing pyrrolidine-1-sulfonylarene derivatives. This acid-catalyzed reaction showcases the compound's utility in organic synthesis, providing a pathway for creating diverse chemical structures (Smolobochkin et al., 2017).
Development of New Materials
The research has also extended into material science, where derivatives of this compound are used in synthesizing novel soluble fluorinated polyamides. These polymers exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).
Enhancing Organic Synthesis Techniques
Furthermore, the compound's derivatives play a critical role in enhancing organic synthesis techniques. For instance, they serve as efficient promoters in highly enantioselective aldol reactions on water, demonstrating the potential for developing more sustainable and efficient catalytic processes in organic chemistry (Zu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 2-chloro-4-(pyrrolidine-1-sulfonyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrole and pyrrolidine analogs are known to have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the compound’s action .
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGHNDRAXSNLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


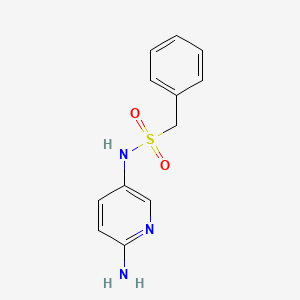
![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)
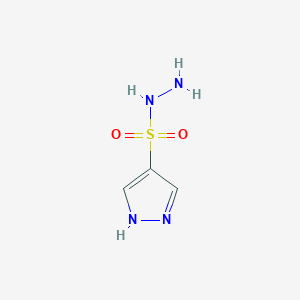
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
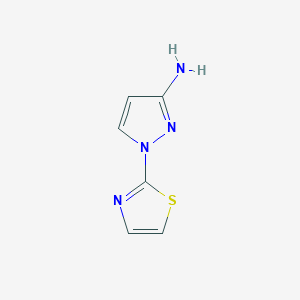
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

